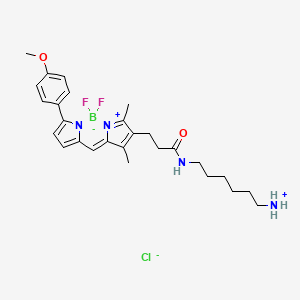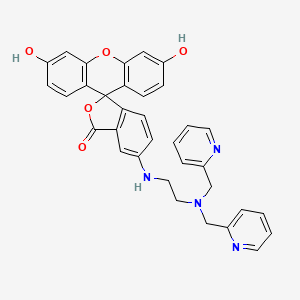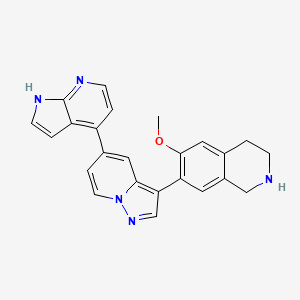
BDP TMR amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BDP TMR amine is a borondipyrromethene fluorophore designed to match the excitation and emission properties of tetramethylrhodamine (TAMRA). Unlike TAMRA, this compound exhibits a high quantum yield, making it exceptionally bright. This compound contains a primary amine group, allowing it to conjugate with various electrophiles and participate in enzymatic transamination reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
BDP TMR amine is synthesized through a series of chemical reactions involving borondipyrromethene as the core structure. The synthesis typically involves the following steps:
Formation of Borondipyrromethene Core: The initial step involves the reaction of pyrrole with a boron-containing reagent to form the borondipyrromethene core.
Functionalization: The core structure is then functionalized with various substituents to achieve the desired spectral properties
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and quality
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the chemical reactions.
Purification: Industrial-scale purification techniques, including large-scale HPLC, are employed to ensure the compound’s purity.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
BDP TMR amine undergoes several types of chemical reactions, including:
Substitution Reactions: The primary amine group can react with various electrophiles, such as activated esters and carbonyl compounds, to form stable conjugates.
Enzymatic Transamination: this compound can participate in enzymatic transamination reactions, where the amine group is transferred to another molecule
Common Reagents and Conditions
Electrophiles: Common electrophiles include activated esters (e.g., N-hydroxysuccinimide esters) and carbonyl compounds (e.g., aldehydes and ketones).
Reaction Conditions: These reactions typically occur under mild conditions, often in the presence of a base to facilitate the nucleophilic attack by the amine group
Major Products
The major products formed from these reactions are conjugates of this compound with various biomolecules or synthetic compounds, which retain the fluorescent properties of the dye .
Applications De Recherche Scientifique
BDP TMR amine has a wide range of applications in scientific research, including:
Fluorescence Polarization Assays: Due to its high quantum yield and long excited state lifetime, this compound is ideal for fluorescence polarization assays.
Microscopy: The bright fluorescence of this compound makes it suitable for various microscopy techniques, including fluorescence microscopy.
Bioconjugation: The primary amine group allows this compound to be conjugated to proteins, nucleic acids, and other biomolecules, making it useful for labeling and tracking these molecules in biological studies.
Click Chemistry: this compound can participate in click chemistry reactions, enabling the formation of stable conjugates with various functional groups .
Mécanisme D'action
BDP TMR amine exerts its effects primarily through its fluorescent properties. The mechanism involves:
Excitation and Emission: Upon excitation by light at a specific wavelength (around 545 nm), this compound emits light at a longer wavelength (around 570 nm), producing bright fluorescence.
Conjugation: The primary amine group allows this compound to form stable conjugates with various biomolecules, enabling their visualization and tracking in biological systems
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetramethylrhodamine (TAMRA): BDP TMR amine is designed to match the excitation and emission properties of TAMRA but with a higher quantum yield.
BDP TMR Azide: Similar to this compound but contains an azido group, making it suitable for different types of click chemistry reactions.
BDP TMR Carboxylic Acid: Contains a carboxylic acid group instead of an amine group, offering different conjugation possibilities .
Uniqueness
This compound stands out due to its high quantum yield and brightness, making it more effective for fluorescence-based applications compared to similar compounds like TAMRA. Its primary amine group also provides versatile conjugation options, enhancing its utility in various scientific research applications .
Propriétés
Formule moléculaire |
C27H36BClF2N4O2 |
|---|---|
Poids moléculaire |
532.9 g/mol |
Nom IUPAC |
6-[3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]propanoylamino]hexylazanium;chloride |
InChI |
InChI=1S/C27H35BF2N4O2.ClH/c1-19-24(13-15-27(35)32-17-7-5-4-6-16-31)20(2)33-26(19)18-22-10-14-25(34(22)28(33,29)30)21-8-11-23(36-3)12-9-21;/h8-12,14,18H,4-7,13,15-17,31H2,1-3H3,(H,32,35);1H |
Clé InChI |
OHIKZADQYCQXNM-UHFFFAOYSA-N |
SMILES canonique |
[B-]1(N2C(=CC=C2C3=CC=C(C=C3)OC)C=C4[N+]1=C(C(=C4C)CCC(=O)NCCCCCC[NH3+])C)(F)F.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4',4''-(1H-Benzo[d]imidazole-2,4,7-triyl)tribenzaldehyde](/img/structure/B11928690.png)
![4-[(3aR)-6-chloro-8-fluoro-10-oxo-2-prop-2-enoyl-1,3,3a,4-tetrahydroimidazo[5,1-c][1,4]benzoxazepin-7-yl]-2-amino-7-fluoro-1-benzothiophene-3-carbonitrile](/img/structure/B11928694.png)



![undecyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11928716.png)
![4-((3-((6-Amino-4-(benzo[d][1,3]dioxol-5-yl)-3,5-dicyanopyridin-2-yl)thio)propyl)(prop-2-yn-1-yl)carbamoyl)benzenesulfonyl fluoride](/img/structure/B11928717.png)


![2-[7-(2,2-dimethylpropanoylamino)-4,6-dimethyl-1-octyl-2,3-dihydroindol-5-yl]acetic acid;sulfuric acid](/img/structure/B11928740.png)
![5'-(4-(Diphenylamino)phenyl)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B11928741.png)

![7-Benzyl-2-(2-phenylethyl)-2,7-diazaspiro[3.5]nonane](/img/structure/B11928748.png)
![[4-[2-[4-(Aminomethyl)phenyl]-1,2-diphenylethenyl]phenyl]methanamine](/img/structure/B11928759.png)
